molecular formula C14H12Cl2N2O2 B1193477 SCR-4026

SCR-4026

Cat. No.: B1193477
M. Wt: 311.16
InChI Key: WDGFRIHJXKWMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SCR-4026 is a small-molecule inhibitor targeting the interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein 95 (PSD-95). This interaction is critical in mediating excitotoxic neuronal damage during ischemic stroke. By disrupting the nNOS-PSD-95 complex, this compound exhibits potent neuroprotective effects, reducing nitric oxide (NO)-mediated toxicity and apoptosis in neurons .

Notably, this compound also promotes the differentiation of neural stem cells (NSCs) into neuron-like cells, a property that distinguishes it from conventional neuroprotectants. This dual functionality—neuroprotection and pro-differentiation—positions this compound as a promising therapeutic candidate for neurodegenerative diseases and stroke recovery .

Properties

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.16

IUPAC Name

4-(2-Amino-4,6-dichloro-phenoxymethyl)-benzamide

InChI

InChI=1S/C14H12Cl2N2O2/c15-10-5-11(16)13(12(17)6-10)20-7-8-1-3-9(4-2-8)14(18)19/h1-6H,7,17H2,(H2,18,19)

InChI Key

WDGFRIHJXKWMFP-UHFFFAOYSA-N

SMILES

O=C(N)C1=CC=C(COC2=C(Cl)C=C(Cl)C=C2N)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SCR-4026;  SCR4026;  SCR 4026

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares SCR-4026 with structurally or functionally related compounds, focusing on molecular properties, mechanisms, and therapeutic outcomes.

Compound Type Target Interaction Mechanism Functional Outcome Key References
This compound Small molecule nNOS-PSD-95 Inhibits nNOS-PSD-95 binding Neuroprotection; promotes NSC differentiation
TP2208 Cyclic peptide GluR6-PSD-95 Disrupts GluR6-PSD-95 interaction Reduces excitotoxicity; neuroprotection
C3a peptide Complement-derived peptide C3a receptor (C3aR) Activates C3aR signaling Regulates NSC migration and differentiation

Key Analysis

This compound vs. Target Specificity: Both compounds target PSD-95 interactions but with distinct partners. This compound inhibits nNOS-PSD-95, mitigating NO-mediated toxicity, whereas TP2208 disrupts GluR6-PSD-95, reducing glutamate-induced excitotoxicity .

This compound vs. C3a Peptide

  • Mechanistic Pathway : The C3a peptide acts via complement system activation to regulate NSC migration and differentiation, while this compound directly modulates synaptic protein interactions .
  • Therapeutic Scope : this compound’s neuroprotection is more targeted to excitotoxic damage, whereas C3a’s effects are context-dependent and may involve inflammatory pathways .

Research Findings and Limitations

  • This compound : Preclinical studies demonstrate a 40–50% reduction in infarct volume in rodent stroke models and a 2.5-fold increase in NSC differentiation efficiency compared to controls . However, its pharmacokinetic profile and long-term safety in humans remain unvalidated.
  • TP2208 : Shows efficacy in reducing hippocampal neuronal death in glutamate toxicity models but lacks evidence for pro-differentiation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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